2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol
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Overview
Description
2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol is a complex organic compound that features a pyrrolidine ring, a chloropyridine moiety, and a phenylethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Chloropyridine Moiety: This step often involves nucleophilic substitution reactions where a chloropyridine derivative is introduced.
Attachment of the Phenylethanol Group: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol can undergo several types of chemical reactions:
Oxidation: The phenylethanol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the chloropyridine moiety can be reduced to form alcohols.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom in the chloropyridine moiety.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol involves its interaction with specific molecular targets. The pyrrolidine ring and chloropyridine moiety may interact with enzymes or receptors, modulating their activity. The phenylethanol group can also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolidine-2-one share the pyrrolidine ring structure.
Chloropyridine Compounds: Similar compounds include 2-chloropyridine and its derivatives, which are known for their reactivity and biological activities.
Uniqueness
2-[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-2-yl]-1-phenylethan-1-ol is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the phenylethanol group, in particular, distinguishes it from other pyrrolidine and chloropyridine derivatives, potentially enhancing its solubility and bioavailability.
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-17-11-14(8-9-20-17)18(23)21-10-4-7-15(21)12-16(22)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15-16,22H,4,7,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEHQIDAGJOSKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=NC=C2)Cl)CC(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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